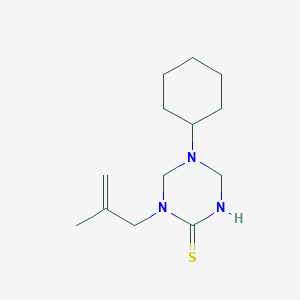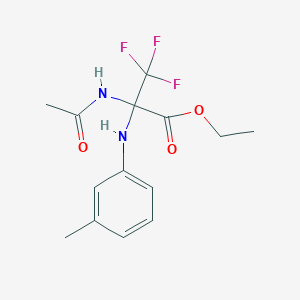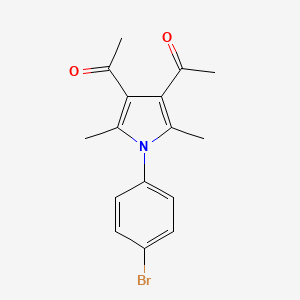![molecular formula C23H17ClN2OS B11486160 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11486160.png)
3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, a chloro substituent, and an isoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Chloro Substituent: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Isoindole Moiety: The isoindole moiety is introduced through a coupling reaction with an appropriate isoindole precursor, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the chloro substituent or the carboxamide group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol groups.
Substitution: Formation of substituted derivatives with various functional groups such as alkyl, aryl, or heterocyclic groups.
Wissenschaftliche Forschungsanwendungen
3-Chlor-N-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophen-2-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht für sein Potenzial als biochemische Sonde zur Untersuchung zellulärer Prozesse.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-N-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophen-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder Ionenkanäle gehören. Die Verbindung kann die Aktivität dieser Zielstrukturen durch Bindungswechselwirkungen modulieren, was zu Veränderungen in den zellulären Signalwegen und physiologischen Reaktionen führt. Ausführliche Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Pfade aufzuklären.
Ähnliche Verbindungen:
- N-{4-Chlor-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamid
- Lenalidomid
- 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indol]
Vergleich: 3-Chlor-N-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophen-2-carboxamid ist aufgrund seiner spezifischen Strukturmerkmale, wie der Kombination eines Benzothiophen-Kerns mit einer Isoindol-Einheit, einzigartig. Diese strukturelle Einzigartigkeit trägt zu seiner besonderen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten im Vergleich zu ähnlichen Verbindungen bei. Das Vorhandensein des Chlor-Substituenten und der Carboxamidgruppe erhöht seine Vielseitigkeit bei chemischen Modifikationen und Funktionalisierungen.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
- Lenalidomide
- 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
Comparison: 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the combination of a benzothiophene core with an isoindole moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds. The presence of the chloro substituent and the carboxamide group further enhances its versatility in chemical modifications and functionalization.
Eigenschaften
Molekularformel |
C23H17ClN2OS |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
3-chloro-N-[3-(1,3-dihydroisoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2OS/c24-21-19-10-3-4-11-20(19)28-22(21)23(27)25-17-8-5-9-18(12-17)26-13-15-6-1-2-7-16(15)14-26/h1-12H,13-14H2,(H,25,27) |
InChI-Schlüssel |
TZJWJTAWUDBTTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B11486091.png)
![Cyclopentyl[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11486099.png)


![2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11486119.png)
![4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11486122.png)

![N~1~-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11486135.png)
![8-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B11486142.png)
![N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11486145.png)

![N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486167.png)
![2-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11486169.png)
![N-[1-(Benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B11486172.png)
